molecular formula C23H21NO3 B11111281 2-Mesityl-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione

2-Mesityl-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione

Cat. No.: B11111281
M. Wt: 359.4 g/mol
InChI Key: VWJPUFXKYFMOKC-UHFFFAOYSA-N
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Description

2-Mesityl-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its fused ring system and the presence of mesityl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mesityl-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Mesityl-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

2-Mesityl-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mesityl-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, in medicinal applications, it may interact with cellular receptors or enzymes to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-[(trimethylsilyl)oxy]-3a,4,9,9a-tetrahydro-1H-benzo[f]isoindole-1,3(2H)-dione
  • 2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives

Uniqueness

2-Mesityl-3A,4,9,9A-tetrahydro-1H-4,9-ethanobenzo[F]isoindole-1,3,10(2H)-trione is unique due to its specific structural features, such as the mesityl groups and the fused ring system.

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

11-(2,4,6-trimethylphenyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione

InChI

InChI=1S/C23H21NO3/c1-11-8-12(2)21(13(3)9-11)24-22(26)19-16-10-17(25)18(20(19)23(24)27)15-7-5-4-6-14(15)16/h4-9,16,18-20H,10H2,1-3H3

InChI Key

VWJPUFXKYFMOKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)C3C4CC(=O)C(C3C2=O)C5=CC=CC=C45)C

Origin of Product

United States

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